4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide
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Overview
Description
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide is a derivative of arbekacin, an aminoglycoside antibiotic This compound is characterized by the substitution of hydrogen atoms with fluorine atoms at the 5th position of the arbekacin molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide involves multiple steps, starting from the parent compound arbekacin. The key step in the synthesis is the introduction of fluorine atoms at the 5th position. This can be achieved through the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at low to moderate levels to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the chemical properties of aminoglycosides.
Biology: Investigated for its potential as an antibacterial agent against resistant strains of bacteria.
Medicine: Explored for its therapeutic potential in treating bacterial infections, especially those caused by multidrug-resistant bacteria.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This leads to the death of the bacterial cell. The fluorine atoms enhance the binding affinity of the compound to the ribosome, increasing its antibacterial potency.
Comparison with Similar Compounds
Similar Compounds
Arbekacin: The parent compound, which lacks the fluorine substitutions.
5-Deoxy-5-fluoroarbekacin: A derivative with a single fluorine substitution at the 5th position.
Gentamicin: Another aminoglycoside antibiotic with a different structure and spectrum of activity.
Uniqueness
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide is unique due to the presence of two fluorine atoms at the 5th position, which enhances its stability and biological activity compared to its parent compound and other derivatives. This makes it a promising candidate for further research and development in the field of antibiotics.
Properties
CAS No. |
142875-06-7 |
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Molecular Formula |
C22H42F2N6O9 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3-difluorocyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H42F2N6O9/c23-22(24)17(38-20-9(27)2-1-8(6-26)36-20)10(28)5-11(30-19(35)12(32)3-4-25)18(22)39-21-16(34)14(29)15(33)13(7-31)37-21/h8-18,20-21,31-34H,1-7,25-29H2,(H,30,35) |
InChI Key |
XKQNESKQCVITBK-UHFFFAOYSA-N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2(F)F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2(F)F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N |
Synonyms |
5-deoxy-5,5-difluoroarbekacin |
Origin of Product |
United States |
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